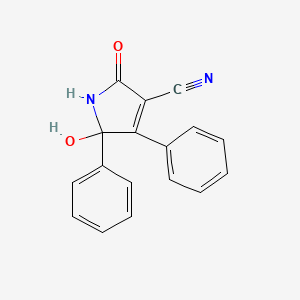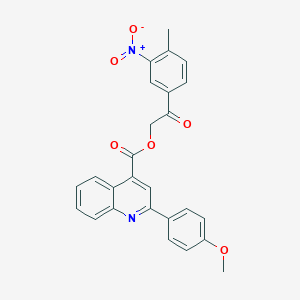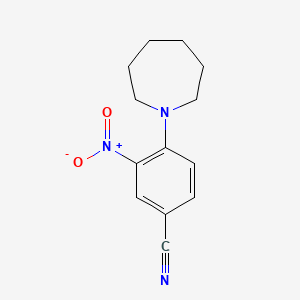
5-Hydroxy-2-oxo-4,5-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a heterocyclic compound with a pyrrole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with nitriles in the presence of a base, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.
Applications De Recherche Scientifique
5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- 2,5-DIHYDROXY-1H-PYRROLE-3-YL CYANIDE
- 4,5-DIPHENYL-2-OXO-1H-PYRROLE-3-YL CYANIDE
- 2,5-DIPHENYL-1H-PYRROLE-3-YL CYANIDE
Uniqueness
5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is unique due to the presence of both hydroxy and oxo groups on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C17H12N2O2 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
5-hydroxy-2-oxo-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-11-14-15(12-7-3-1-4-8-12)17(21,19-16(14)20)13-9-5-2-6-10-13/h1-10,21H,(H,19,20) |
Clé InChI |
DNNPZVTYQAHMTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC2(C3=CC=CC=C3)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B10884884.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10884895.png)
![1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B10884898.png)
![Methyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10884899.png)
![2-[(4-chlorophenyl)carbonyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10884900.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10884904.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10884910.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine](/img/structure/B10884916.png)
![3-[2-(1H-Indol-3-YL)ethyl]-5-[(E)-1-(5-morpholino-2-furyl)methylidene]-2-(phenylimino)-1,3-thiazolan-4-one](/img/structure/B10884920.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10884929.png)
![N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10884935.png)
![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)


